2-Fluoro-5-(pyridin-4-yl)benzoic acid
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Overview
Description
2-Fluoro-5-(pyridin-4-yl)benzoic acid is an organic compound that belongs to the class of benzoic acids substituted with a fluorine atom and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-(pyridin-4-yl)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorobenzoic acid and 4-bromopyridine.
Coupling Reaction: A palladium-catalyzed Suzuki coupling reaction is employed to couple the 2-fluorobenzoic acid with 4-bromopyridine. This reaction is carried out in the presence of a base such as potassium carbonate and a palladium catalyst like palladium acetate.
Reaction Conditions: The reaction is typically conducted in an organic solvent such as dimethylformamide (DMF) at elevated temperatures (around 100°C) for several hours to ensure complete conversion.
Industrial Production Methods
For industrial-scale production, the process is optimized to enhance yield and purity while minimizing costs and environmental impact. This may involve:
Optimization of Reaction Conditions: Fine-tuning the reaction temperature, catalyst loading, and reaction time to maximize efficiency.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-(pyridin-4-yl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Coupling Reactions: The pyridine ring can participate in further coupling reactions to form more complex molecules.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acids, while coupling reactions can produce more complex aromatic compounds.
Scientific Research Applications
2-Fluoro-5-(pyridin-4-yl)benzoic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is utilized in the development of novel materials, including metal-organic frameworks (MOFs) and coordination polymers.
Biological Studies: It serves as a probe in biological studies to investigate the interactions of fluorinated aromatic compounds with biological targets.
Chemical Synthesis: The compound is employed as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-(pyridin-4-yl)benzoic acid depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and metabolic stability, while the pyridine ring can participate in hydrogen bonding and π-π interactions with the target.
Comparison with Similar Compounds
Similar Compounds
2-Fluorobenzoic Acid: Lacks the pyridine ring, making it less versatile in coupling reactions.
4-Pyridinecarboxylic Acid: Lacks the fluorine atom, which can affect its reactivity and binding properties.
2-Fluoro-4-(pyridin-3-yl)benzoic Acid: Similar structure but with the pyridine ring in a different position, which can influence its chemical behavior and applications.
Uniqueness
2-Fluoro-5-(pyridin-4-yl)benzoic acid is unique due to the presence of both a fluorine atom and a pyridine ring, which confer distinct chemical properties and reactivity. The combination of these functional groups makes it a valuable building block in the synthesis of complex organic molecules and materials.
Properties
IUPAC Name |
2-fluoro-5-pyridin-4-ylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO2/c13-11-2-1-9(7-10(11)12(15)16)8-3-5-14-6-4-8/h1-7H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPOSOUYSEKMXCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC=NC=C2)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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